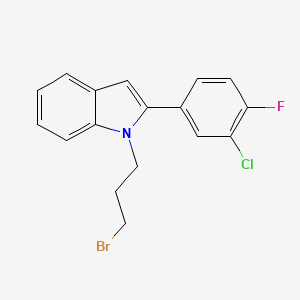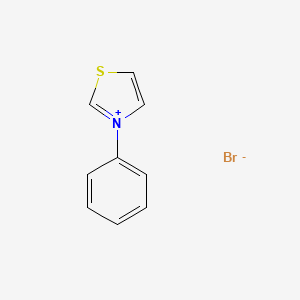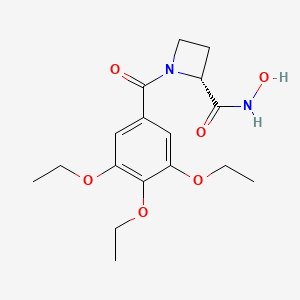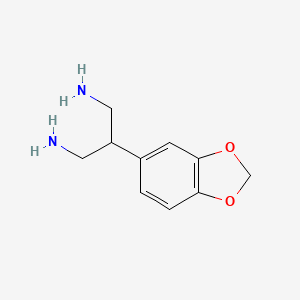
Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a methoxy group, a prop-2-en-1-yl group, and a carboxylate ester group attached to the indole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Prop-2-en-1-yl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the indole is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The carboxylate ester group is introduced by reacting the carboxylic acid derivative of the indole with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-methoxy-1H-indole-2-carboxylate: Lacks the prop-2-en-1-yl group.
Methyl 1-(prop-2-en-1-yl)-1H-indole-2-carboxylate: Lacks the methoxy group.
6-Methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylic acid: Lacks the ester group.
Uniqueness
Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate is unique due to the presence of all three functional groups (methoxy, prop-2-en-1-yl, and carboxylate ester) on the indole core, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
918161-86-1 |
|---|---|
Molekularformel |
C14H15NO3 |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
methyl 6-methoxy-1-prop-2-enylindole-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-4-7-15-12-9-11(17-2)6-5-10(12)8-13(15)14(16)18-3/h4-6,8-9H,1,7H2,2-3H3 |
InChI-Schlüssel |
DBKNWYMSGVXASJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(N2CC=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile](/img/structure/B12607704.png)

![9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane](/img/structure/B12607719.png)
![(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid](/img/structure/B12607725.png)




![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B12607753.png)
![Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-](/img/structure/B12607761.png)
![3,4,5-trihydroxy-N-[2-[(3,4,5-trihydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12607769.png)

